molecular formula C8H5Cl2N3S B2795684 3-(3,5-dichlorophenyl)-1H-1,2,4-triazole-5-thiol CAS No. 261511-12-0

3-(3,5-dichlorophenyl)-1H-1,2,4-triazole-5-thiol

Cat. No.: B2795684
CAS No.: 261511-12-0
M. Wt: 246.11
InChI Key: WGQVQBYYTXVTAW-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-1H-1,2,4-triazole-5-thiol is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a thiol group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dichlorophenyl)-1H-1,2,4-triazole-5-thiol typically involves the reaction of 3,5-dichlorophenyl isothiocyanate with hydrazine hydrate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)-1H-1,2,4-triazole-5-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

3-(3,5-Dichlorophenyl)-1H-1,2,4-triazole-5-thiol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3,5-dichlorophenyl)-1H-1,2,4-triazole-5-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3,5-dichlorophenyl)-1H-1,2,4-triazole-5-thiol include other triazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a triazole ring and a thiol group. This combination imparts distinct chemical properties, such as the ability to form strong bonds with metals and other molecules, making it particularly useful in various chemical and biological applications .

Properties

IUPAC Name

5-(3,5-dichlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3S/c9-5-1-4(2-6(10)3-5)7-11-8(14)13-12-7/h1-3H,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQVQBYYTXVTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=NC(=S)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101323858
Record name 5-(3,5-dichlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729802
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

261511-12-0
Record name 5-(3,5-dichlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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